helothermine
Descripción
Propiedades
Número CAS |
127670-24-0 |
|---|---|
Fórmula molecular |
C13H24N2 |
Sinónimos |
helothermine |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Helothermine is a 25.5-kDa peptide composed of 223 amino acids, stabilized by eight disulfide bridges. Its primary structure shows significant homology with cysteine-rich secretory proteins, which are often involved in various physiological processes. The toxin primarily acts as an inhibitor of calcium channels, affecting calcium ion currents in neuronal cells. Specifically, it has been shown to block voltage-dependent calcium currents in cerebellar granule cells and inhibit ryanodine receptor channels in cardiac and skeletal muscle tissues .
Pharmacological Applications
- Calcium Channel Modulation :
-
Neuropharmacology :
- The ability of helothermine to modulate ion channel activity positions it as a candidate for developing treatments for neurological disorders characterized by dysregulated calcium signaling .
- Studies have demonstrated that helothermine can induce paralysis in experimental models, suggesting potential applications in pain management or as a neuromuscular blocker .
-
Cardiac Research :
- Helothermine's interaction with ryanodine receptors implicates its role in cardiac physiology, particularly in the regulation of calcium-induced calcium release mechanisms .
- This could lead to insights into cardiac pathologies and the development of therapeutic agents targeting cardiac dysfunctions.
Biotechnological Applications
The unique properties of helothermine also suggest several biotechnological applications:
- Research Tool : As a specific blocker of calcium channels, helothermine can serve as a research tool for dissecting calcium signaling pathways in various cell types.
- Drug Development : Its ability to modulate ion channels presents opportunities for developing new drugs aimed at treating conditions such as arrhythmias or other cardiovascular diseases.
Table 1: Summary of Key Experimental Findings on Helothermine
Comparación Con Compuestos Similares
CRISP Family Toxins
Helothermine belongs to the CRISP/Antigen 5/PR-1 (CAP) superfamily, which includes venom proteins from snakes, lizards, and cone snails. Below is a comparative analysis of its functional and structural properties relative to other CRISPs:
Table 1: Functional Comparison of Helothermine with Other CRISPs
Key Findings :
- RyR Specificity : Helothermine is the only CRISP demonstrated to block RyRs, critical for sarcoplasmic reticulum calcium release in muscle cells .
- Broad Channel Inhibition : Unlike snake CRISPs (e.g., Ablomin, Piscivorin), which primarily target K⁺ channels, helothermine inhibits both Ca²⁺ and K⁺ channels, with IC₅₀ values of 0.25 μM and 0.52 μM, respectively .
- Evolutionary Conservation : Helothermine shares sequence homology with human CRISPLD1, a protein implicated in calcium regulation during heart failure, though CRISPLD1 lacks toxic effects .
Mammalian CRISPs
Mammalian CRISPs, such as CRISP-2 (testis-specific) and CRISP-3 (inflammatory granule protein), are non-toxic and involved in reproduction and immune responses. For example:
- CRISP-2 : Facilitates sperm-egg fusion via ion channel regulation .
- CRISP-3 : Modulates extracellular matrix remodeling .
Contrast with Helothermine: While structurally related, mammalian CRISPs lack the venom-derived neurotoxic and cardiotoxic activities of helothermine, underscoring divergent evolutionary roles .
Other Calcium-Regulating Toxins
Helothermine’s calcium-blocking activity parallels toxins like ω-conotoxins (cone snails) and calciseptine (snakes), but its multi-target mechanism is distinct:
Table 2: Calcium Channel Inhibitors Comparison
Key Insight : Helothermine’s dual inhibition of RyRs and voltage-gated channels provides a broader physiological disruption compared to subtype-specific toxins .
Métodos De Preparación
Key Findings:
-
Helothermine elutes in the second major protein peak, corresponding to a molecular weight range of 20–30 kDa.
-
This step achieves partial purification, separating helothermine from higher-molecular-weight enzymes (e.g., phospholipase A2) and smaller peptides.
Ion Exchange Chromatography for Refinement
Further purification is achieved through sequential ion exchange chromatography. The gel filtration fractions containing helothermine are pooled and dialyzed against 20 mM Tris-HCl (pH 8.0) for 12 hours. The dialyzed sample is applied to a DEAE-cellulose column (2 × 30 cm) equilibrated with the same buffer. Bound proteins are eluted using a linear NaCl gradient (0–500 mM).
Critical Parameters:
-
Helothermine binds weakly to DEAE-cellulose and elutes at approximately 150 mM NaCl.
-
The DEAE-purified fraction is then subjected to CM-cellulose chromatography (1.5 × 20 cm) in 50 mM sodium acetate (pH 5.0), with elution via a 0–300 mM NaCl gradient.
Final Purification via Reverse-Phase HPLC
To achieve homogeneity, the ion exchange-purified helothermine is loaded onto a C18 reverse-phase HPLC column (4.6 × 250 mm) equilibrated with 0.1% trifluoroacetic acid (TFA). Elution is performed using a gradient of acetonitrile (10–70% over 60 minutes) at 1 mL/min.
Yield and Purity:
-
The final yield of helothermine is approximately 0.5–1.0 mg per 100 mg of crude venom.
-
SDS-PAGE under reducing conditions confirms a single band at 25.5 kDa, while non-reducing conditions show a slightly lower mobility due to disulfide bonds.
Biochemical and Structural Characterization
Molecular Weight and Isoelectric Point
Amino Acid Sequence and Disulfide Bonding
Structural Homology
-
Helothermine shares significant homology with cysteine-rich secretory proteins (CRISPs) from mammalian reproductive systems (e.g., HSP-3 in stallions) and snake venom toxins (e.g., ablomin).
Functional Validation and Activity Profiling
Ryanodine Receptor Modulation
Absence of Enzymatic Activity
-
Assays for phospholipase A2, hyaluronidase, and protease activity are negative, confirming helothermine’s non-enzymatic mechanism.
Challenges and Optimization Strategies
Stability Considerations
Q & A
Q. What are the primary molecular targets of helothermine in cardiac cell models, and how are these effects experimentally validated?
Helothermine primarily blocks ryanodine receptors (RyR) and voltage-gated Ca²⁺/K⁺ channels, disrupting calcium cycling. Experimental validation involves confocal calcium imaging in iPSC-derived cardiomyocytes (iPSC-CMs) to measure calcium transient (CaT) amplitude, rise time, and decay kinetics. For example, 5 µM helothermine significantly reduces CaT amplitude in wild-type (WT) iPSC-CMs, a phenotype rescued in CRISPLD1-knockout (KO) cells . Ryanodine receptor inhibition is confirmed via competitive binding assays and comparison with known calcium regulators .
Q. What concentration ranges of helothermine are physiologically relevant for in vitro cardiac studies?
Dose-response experiments in WT iPSC-CMs show that 2.5–5 µM helothermine significantly reduces CaT amplitude (p<0.05), while concentrations ≤1 µM have no measurable effect. A working concentration of 5 µM is recommended for modeling calcium dysregulation in heart failure studies .
Q. How does helothermine treatment align with established models of calcium signaling dysfunction in heart failure?
Helothermine mimics pathological calcium leakage observed in heart failure by inhibiting RyR-mediated SR calcium release. This aligns with disease models showing reduced CaT amplitude and prolonged decay, making it a tool to study compensatory mechanisms (e.g., CRISPLD1-KO rescues CaT amplitude by normalizing RyR activity) .
Advanced Research Questions
Q. How can contradictory findings in helothermine-induced calcium decay kinetics inform mechanistic hypotheses?
While CRISPLD1-KO rescues helothermine-induced CaT amplitude and rise time disturbances, CaT decay kinetics remain partially abnormal. This suggests CRISPLD1 regulates additional pathways beyond RyR, such as SERCA pumps or phospholamban. Follow-up studies should combine pharmacological SERCA modulation (e.g., thapsigargin) with helothermine treatment to isolate secondary targets .
Q. What experimental designs resolve conflicts between helothermine's multi-channel effects and pathway-specific analyses?
Simultaneous patch-clamp electrophysiology (to isolate K⁺/Ca²⁺ currents) and calcium imaging can dissect helothermine's primary vs. secondary effects. For example, in cerebellar granule cells, helothermine inhibits both L-type Ca²⁺ channels (IC₅₀ = 0.5 µM) and delayed rectifier K⁺ currents, necessitating conditional KO models or selective channel blockers to clarify contributions to cardiac phenotypes .
Q. How do structural homologies between CRISPLD1 and helothermine inform domain-specific interaction studies?
CRISPLD1 shares a cysteine-rich secretory protein (CRISP) domain with helothermine, which binds RyR. Domain-swap experiments (e.g., replacing CRISPLD1's CRISP domain with non-functional mutants) can identify critical residues for calcium regulation. Structural alignment tools (e.g., PyMOL) and surface plasmon resonance (SPR) assays validate binding affinities .
Methodological Guidance
Q. What controls are essential when using helothermine to model calcium dysregulation?
- Positive controls: Treat cells with caffeine (RyR agonist) or thapsigargin (SERCA inhibitor) to benchmark calcium responses.
- Negative controls: Use CRISPLD1-KO iPSC-CMs or pre-treat with ryanodine to confirm helothermine specificity .
- Data normalization: Express CaT parameters as percentages of baseline measurements to account for cell-to-cell variability .
Q. How should transcriptomic/proteomic data be integrated with helothermine treatment results?
Multi-omics analysis of CRISPLD1-KO vs. WT iPSC-CMs post-helothermine exposure reveals downstream pathways (e.g., adrenergic signaling, oxidative stress). Use tools like ClueGO for functional enrichment analysis and STRING for protein interaction networks. Validate key hits (e.g., ATP2A2/SERCA2) via qPCR or western blot .
Data Contradiction Analysis
Q. Why do some studies report helothermine's potassium channel effects in neurons but not in cardiomyocytes?
Tissue-specific isoform expression (e.g., Kv1.1 in neurons vs. Kv4.3 in cardiomyocytes) may explain differential sensitivity. Perform comparative transcriptomics of ion channels in target cell types before experimentation .
Q. How to address variability in helothermine-induced phenotype rescue across cell lines?
Variability may arise from differences in iPSC-CM maturation (e.g., day 63–74 cells vs. earlier stages). Standardize differentiation protocols and use calcium-handling markers (e.g., SERCA2, calsequestrin) to confirm maturity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
